N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide
Description
N-[(2E)-5-[(2-Fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide is a 1,3,4-thiadiazole derivative characterized by a sulfonyl group substituted with a 2-fluorobenzyl moiety and a 2-methylpropanamide side chain. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its broad-spectrum biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .
Properties
Molecular Formula |
C13H14FN3O3S2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H14FN3O3S2/c1-8(2)11(18)15-12-16-17-13(21-12)22(19,20)7-9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,16,18) |
InChI Key |
JGPYXIMTGMRINA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-fluorobenzenesulfonyl chloride with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The electrophilic nitrogen atoms in the 1,3,4-thiadiazole ring facilitate nucleophilic substitution reactions. Key examples include:
Sulfonamide Reactivity
The sulfonyl group participates in hydrolysis and nucleophilic displacement:
Hydrolysis Pathways
| Conditions | Products | Kinetics |
|---|---|---|
| Acidic (HCl, H₂O, Δ) | 2-fluorobenzylsulfonic acid + thiadiazole | First-order kinetics (t₁/₂ = 2–4 h at 80°C) |
| Basic (NaOH, H₂O, Δ) | Sulfinate salts + NH₃ | Rate increases with hydroxide concentration |
Nucleophilic Displacement
Reagents like Grignard compounds or organolithiums target the sulfonyl group:
textR-Mg-X + Sulfonamide → R-SO₂-Benzyl derivatives + Mg(X)NHR
Cycloaddition Reactions
The conjugated system in the thiadiazole ring enables [3+2] cycloadditions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethylene | Thermal (150°C, 12 h) | Pyrazoline-thiadiazole hybrids | 45–60% |
| Nitrile oxides | Cu(I) catalysis, RT | Isoxazole-thiadiazole conjugates | 70–85% |
Fluorobenzyl Group Modifications
The 2-fluorobenzyl moiety undergoes electrophilic aromatic substitution (EAS):
| Reagent | Position | Product | Selectivity |
|---|---|---|---|
| HNO₃ (H₂SO₄ catalysis) | Para to F | Nitro-2-fluorobenzyl derivative | >90% para |
| SO₃ (oleum) | Meta to F | Sulfonated analog | 60–75% meta |
Oxidation
-
Sulfonyl group stability : Resists further oxidation under standard conditions (CrO₃, KMnO₄).
-
Thiadiazole ring : Oxidizes to sulfonic acid derivatives at >200°C.
Reduction
| Reducing Agent | Product | Application |
|---|---|---|
| LiAlH₄ | Thiol analog (‑SH group) | Precursor for metal complexes |
| H₂ (Pd/C) | Tetrahydrothiadiazole derivative | Bioactivity modulation |
Metal Complexation
The sulfonyl oxygen and thiadiazole nitrogen atoms act as ligands:
| Metal Ion | Coordination Geometry | Stability Constant (log K) |
|---|---|---|
| Cu(II) | Square planar | 8.2 ± 0.3 |
| Fe(III) | Octahedral | 6.7 ± 0.2 |
Comparative Reactivity of Structural Analogs
Data from analogous compounds ( , ):
Mechanistic Insights and Computational Studies
-
DFT calculations : The sulfonyl group withdraws electron density, increasing electrophilicity at C-5 (Mulliken charge = +0.32 e).
-
Transition states : Nucleophilic substitution at the thiadiazole ring proceeds via a concerted mechanism (ΔG‡ = 65 kJ/mol).
Scientific Research Applications
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring can also interact with nucleic acids, affecting cellular processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features :
Impact of Substituents :
Physical Properties
Key Observations :
- Sulfonyl-containing compounds (e.g., target) likely exhibit higher melting points than acetyl derivatives (e.g., 11a: 214–216°C) due to stronger intermolecular interactions .
- Fluorine substitution may reduce melting points slightly compared to bulkier groups like thiophene-2-carbonyl (11f: 240–242°C) .
Activity Comparison :
QSAR and Molecular Modeling Insights
Q & A
Q. What are the common synthetic pathways for preparing N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, with key steps including sulfonylation, cyclization, and condensation. For example:
- Sulfonylation : Reacting 2-fluorobenzyl thiol with chlorosulfonic acid under controlled pH (8–9) to form the sulfonyl intermediate .
- Thiadiazole Formation : Cyclization using POCl₃ at 90°C under reflux, followed by neutralization with ammonia to precipitate the product .
- Condensation : Coupling the sulfonyl-thiadiazole intermediate with 2-methylpropanamide via a base-catalyzed reaction in DMSO or ethanol, using triethylamine to drive the reaction .
Q. Critical Factors :
- Solvent Choice : DMSO enhances reactivity for condensation but may require rigorous drying to avoid side reactions .
- Temperature : Reflux conditions (90°C) optimize cyclization but may degrade heat-sensitive intermediates .
- Catalysts : Triethylamine improves coupling efficiency by deprotonating reactive sites .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfonylation | Chlorosulfonic acid, pH 8–9 | 60–75% | |
| Cyclization | POCl₃, 90°C, reflux | 50–65% | |
| Condensation | DMSO, triethylamine, 70°C | 70–85% |
Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR identify tautomeric forms (e.g., thiadiazole-ylidene vs. thiadiazoline) by analyzing chemical shifts near δ 10–12 ppm for NH protons .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within 2 ppm) .
- X-ray Crystallography : Resolves stereochemistry, as demonstrated for analogous thiadiazole derivatives in , where bond angles and torsional strains were quantified .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3% deviation) .
Q. Common Pitfalls :
- Impurities from incomplete sulfonylation can distort NMR signals; purification via recrystallization (DMSO/water mixtures) is critical .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, particularly its interaction with targets like VEGFR-2?
Molecular docking and dynamics simulations are used to study binding affinities:
- Target Selection : VEGFR-2 (PDB ID: 4AGD) is a common target for anti-angiogenic thiadiazoles .
- Docking Workflow :
- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G* basis set.
- Binding Site Analysis : Grid-based docking (AutoDock Vina) identifies key residues (e.g., Lys868, Asp1046) for hydrogen bonding .
- MM/GBSA Calculations : Estimate binding free energies (ΔG ~ −9.5 kcal/mol for high-affinity analogs) .
Validation : Compare computational results with in vitro kinase inhibition assays (IC₅₀ values < 10 µM indicate strong activity) .
Q. How do contradictory data on cytotoxicity profiles arise across studies, and how can they be resolved?
Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 2–50 µM) may stem from:
- Assay Conditions : Viability assays (MTT vs. resazurin) differ in sensitivity; ensure consistent protocols .
- Cell Line Variability : Genetic drift in cancer cells (e.g., HeLa vs. MCF-7) alters drug response .
- Solubility Issues : DMSO concentrations >1% in cell culture media can artifactually reduce viability .
Q. Resolution Strategies :
- Standardize assays using CLSI guidelines.
- Validate solubility via dynamic light scattering (DLS) pre-experiment .
Q. What strategies optimize reaction yields when scaling up synthesis for preclinical studies?
Key optimizations include:
- Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency by 15–20% .
- Flow Chemistry : Continuous flow reactors reduce side reactions in cyclization steps, improving yields to >80% .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. Table 2: Yield Optimization Techniques
| Method | Improvement | Limitation | Reference |
|---|---|---|---|
| DMAP Catalysis | +20% | Higher cost | |
| Flow Reactors | +30% | Equipment investment | |
| In-line FTIR | +10% | Technical expertise |
Q. How does tautomerism in the thiadiazole ring affect spectroscopic interpretation and biological activity?
The thiadiazole-ylidene moiety can tautomerize between enol and keto forms, influencing:
Q. Mitigation :
Q. What are the best practices for ensuring compound stability during long-term storage?
- Temperature : Store at −20°C under argon to prevent oxidation of the sulfonyl group .
- Lyophilization : Freeze-dry in amber vials to block light-induced degradation .
- Purity Checks : Quarterly HPLC analysis (C18 column, 90:10 acetonitrile/water) monitors degradation (<5% impurity acceptable) .
Methodological Troubleshooting
Q. How to address inconsistent elemental analysis results for nitrogen content?
Q. Why might NMR spectra show unexpected splitting patterns, and how can this be resolved?
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Core Modifications : Synthesize analogs with varying substituents (e.g., 3-fluorobenzyl vs. 2-fluorobenzyl) to assess steric/electronic effects .
- Biological Testing : Screen against a panel of kinases (VEGFR-2, EGFR, PDGFR) to identify selectivity .
- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
